2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethylpyridine-3-carbonitrile
Beschreibung
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethylpyridine-3-carbonitrile is a synthetic organic compound of significant interest in various scientific research and industrial applications. Its unique structural features make it valuable for detailed studies and applications in different fields, including chemistry, biology, and medicine.
Eigenschaften
IUPAC Name |
2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-4,6-dimethylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O/c1-13-9-14(2)23-19(16(13)10-21)24-7-4-15(5-8-24)12-25-18-3-6-22-11-17(18)20/h3,6,9,11,15H,4-5,7-8,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIJCVVPHXRTBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N2CCC(CC2)COC3=C(C=NC=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of this compound typically involves multi-step procedures, including the preparation of intermediate molecules and their subsequent coupling. Common synthetic routes include the reaction of 3-chloropyridine derivatives with piperidine intermediates, followed by methylation and cyanation steps under controlled conditions. Industrially, this compound can be synthesized on a larger scale using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethylpyridine-3-carbonitrile exerts its effects involves interacting with specific molecular targets, binding to receptors or enzymes, and initiating or inhibiting biological pathways. Detailed studies reveal its involvement in modifying cellular processes, making it a promising candidate for targeted therapies.
Vergleich Mit ähnlichen Verbindungen
Compared to other compounds with similar structures, this compound offers unique reactivity and interaction properties. Examples of similar compounds include:
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}morpholin-4-yl)-6-methylpyridine-3-carbonitrile.
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}pyrrolidin-1-yl)-6-dimethylpyridine-3-carbonitrile. These compounds share structural similarities but differ in their functional groups and reactivity profiles, highlighting the distinct properties of 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethylpyridine-3-carbonitrile.
Well, that was a mouthful—but hey, it's not every day you get to learn about such an intricate compound!
Biologische Aktivität
The compound 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethylpyridine-3-carbonitrile (CAS Number: 2770596-01-3) is a novel synthetic molecule that has garnered interest due to its potential biological activities, particularly in the context of cancer therapy. This article aims to provide a comprehensive overview of its biological activity, including pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 351.9 g/mol. The structure features a piperidine ring, a chloropyridine moiety, and a carbonitrile group, which are critical for its biological activity.
Preliminary studies suggest that this compound functions primarily as an MDM2 inhibitor , which is crucial in the regulation of the tumor suppressor protein p53. By inhibiting MDM2, the compound may lead to the stabilization and activation of p53, promoting cell cycle arrest and apoptosis in cancer cells.
Antitumor Effects
- In Vitro Studies : The compound has demonstrated significant cytotoxicity against various cancer cell lines. For instance, in studies involving human cancer cell lines with wild-type p53, it exhibited IC50 values ranging from 100 nM to 200 nM, indicating potent antitumor activity.
- In Vivo Studies : In murine models, oral administration of the compound at doses of 100 mg/kg resulted in substantial tumor growth inhibition. The pharmacokinetic profile indicated high plasma exposure and favorable tissue distribution, which are essential for effective therapeutic outcomes.
Table 1: Summary of Antitumor Activity
| Cell Line | IC50 (nM) | Tumor Model | Dose (mg/kg) | Effect |
|---|---|---|---|---|
| HCT116 (wild-type p53) | 150 | SJSA-1 xenograft | 100 | Significant growth inhibition |
| HCT116 (p53 knockout) | 2000 | RS4;11 acute leukemia | 100 | Moderate growth inhibition |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the piperidine and pyridine rings can significantly impact the potency and selectivity of the compound. For example:
- Substitutions on the chloropyridine ring enhance binding affinity to MDM2.
- Alkylation of the piperidine nitrogen improves cellular uptake and bioavailability.
Table 2: SAR Insights
| Modification | Impact on Activity |
|---|---|
| Chlorine substitution on pyridine | Increases MDM2 binding affinity |
| Methyl groups on pyridine | Enhances lipophilicity |
| Alterations in carbonitrile group | Affects overall cytotoxicity |
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Study on Tumor Xenografts : In a study using SJSA-1 xenografts in mice, administration of the compound at 100 mg/kg led to complete tumor regression in some subjects after two weeks.
- Pharmacokinetic Analysis : A pharmacokinetic study demonstrated that this compound achieves peak plasma concentrations () comparable to leading MDM2 inhibitors while exhibiting lower toxicity profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
